molecular formula C10H13NO B011985 6-Methoxy-2,3-dihydro-1H-inden-1-amine CAS No. 103028-81-5

6-Methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No. B011985
CAS RN: 103028-81-5
M. Wt: 163.22 g/mol
InChI Key: VYGIPIBKCOYHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 6-Methoxy-2,3-dihydro-1H-inden-1-amine involves complex reactions that yield structurally diverse molecules. For instance, Kumar et al. (2013) described the synthesis of a library of novel trans 6-methoxy-1,1-dimethyl-2-phenyl-3-aryl-2,3-dihydro-1H-inden-4-yloxy alkyl amines, showcasing the antimycobacterial activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The compounds exhibited minimal inhibitory concentrations (MICs) ranging from 1.56 to 6.25 μg/ml, demonstrating significant biological activity (Kumar et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied using various analytical techniques. These studies have provided valuable insights into the tautomerism and alkylation reactions of related compounds. For example, Roggen and Gundersen (2008) investigated the synthesis, tautomerism, and alkylation of N-methoxy-9-methyl-9H-purin-6-amines, highlighting the significant variations in the amino/imino tautomer ratio among the compounds (Roggen & Gundersen, 2008).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including electrophilic substitution and nucleophilic addition, which significantly influence its chemical properties. The reactivity of similar compounds has been documented, such as the Michael type addition of an amine to 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one, leading to derivatives with potent antimicrobial and anticoccidial activities (Georgiadis, 1976).

Scientific Research Applications

Advanced Oxidation Processes

Nitrogen-containing compounds like "6-Methoxy-2,3-dihydro-1H-inden-1-amine" have been a focus in the degradation studies of hazardous materials. Advanced Oxidation Processes (AOPs) are highlighted as effective in mineralizing nitrogen-containing compounds to improve treatment schemes. These processes are particularly relevant for the degradation of aromatic amines, dyes, and pesticides, showcasing the significance of such compounds in environmental science and engineering (Bhat & Gogate, 2021).

Environmental and Health Impact

The study of benzidine analogues, including methoxy derivatives, has shed light on their mutagenicity and carcinogenicity. These studies are crucial for understanding the health impacts of such compounds and guiding regulatory standards for occupational safety and environmental protection (Chung, Chen, & Claxton, 2006).

Pharmaceutical and Biomedical Applications

Research on the synthesis of 1,2-oxazines and 1,2-benzoxazines, related to the structure of "this compound", highlights the importance of these compounds in medicinal chemistry. These compounds serve as key intermediates in the development of pharmaceuticals, demonstrating the versatility and utility of methoxy-substituted amines in drug design and development (Sainsbury, 1991).

Environmental Estrogens

Methoxychlor, a compound structurally related to "this compound", has been used as a model to study the effects of environmental estrogens. Such research is pivotal for assessing the ecological and health risks posed by synthetic chemicals that mimic or interfere with the action of natural hormones, emphasizing the broader implications of chemical research (Cummings, 1997).

Catalysis and Synthesis

The compound and its derivatives have been examined in the context of catalysis, particularly in reductive amination processes that are fundamental in organic synthesis. These studies contribute to the development of new synthetic methodologies that are more efficient, selective, and environmentally friendly, underscoring the critical role of such compounds in advancing chemical synthesis (Irrgang & Kempe, 2020).

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 6-Methoxy-2,3-dihydro-1H-inden-1-amine in accordance with established laboratory protocols. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGIPIBKCOYHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432785
Record name 6-Methoxy-1-Indanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103028-81-5
Record name 6-Methoxy-1-Indanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 8-methoxy-3,4-dihydronaphthalen-1(2H)-one and making non-critical variations provided the title compound as a oil: 1H NMR (CDCl3) δ 1.72, 2.54, 2.74, 2.90, 3.83, 4.34, 6.78, 6.91, 7.13; MS (FAB) m/z (rel. intensity) 164 (MH+, 17), 308 (8), 164 (17), 163 (7), 162 (19), 148 (18), 147 (99), 146 (18), 145 (9), 121 (11), 115 (8). HRMS (FAB) calcd for C10H13NO+H 164.1075, found 164.1071.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.